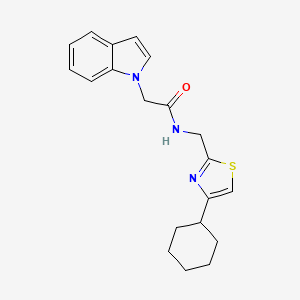

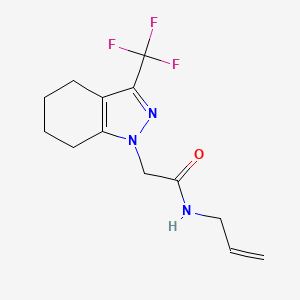

![molecular formula C17H17FN4O4 B2541847 N-(苯并[d][1,3]二氧杂环-5-基)-3-((5-氟嘧啶-2-基)氧)哌啶-1-甲酰胺 CAS No. 2034326-42-4](/img/structure/B2541847.png)

N-(苯并[d][1,3]二氧杂环-5-基)-3-((5-氟嘧啶-2-基)氧)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide" is a chemically synthesized molecule that may be related to piperidine derivatives, which are known for their diverse biological activities. Piperidine derivatives have been synthesized and evaluated for various pharmacological properties, including anti-acetylcholinesterase activity , antithrombotic properties , antimicrobial activity , inotropic effects , and antibacterial effects .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions that may include the formation of amide bonds, substitutions, and the introduction of various functional groups to achieve the desired biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups . Similarly, benzyloxy anilides of nipecotic and isonipecotic acids were synthesized for their antithrombotic properties . The synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives was achieved using a one-pot, three-component reaction .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a piperidine ring is a common feature, and modifications to this ring or its substituents can significantly alter the compound's pharmacological properties. For example, the introduction of a benzylsulfonyl group and a methylamino group in the piperidine derivative led to a potent inhibitor of acetylcholinesterase . The position and substitution of the benzyloxy group and the addition of fluorine on the phenyl ring were key factors in enhancing the antithrombotic activity of certain piperidine derivatives .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions during their synthesis and may also participate in reactions as part of their biological activity. The anti-acetylcholinesterase piperidine derivatives were synthesized through reactions involving benzamide substitutions . The antithrombotic piperidine derivatives were obtained by exploring the effects of the amidine group attached at the piperidine nitrogen . The antimicrobial piperidine derivatives were synthesized by condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's bioavailability and efficacy. The synthesized piperidine derivatives were characterized by various spectroscopic methods, including IR and NMR, and elemental analysis . The introduction of specific functional groups can enhance the lipophilicity of the compounds, which in turn can affect their antiplatelet potency .

科学研究应用

合成及衍生物应用

已经合成了一种新的杂环化合物,其衍生自威斯纳杰酮和凯林酮,包括与N-(苯并[d][1,3]二氧杂环-5-基)-3-((5-氟嘧啶-2-基)氧)哌啶-1-甲酰胺结构类似的化合物,并对其作为抗炎和镇痛剂的潜力进行了评估。这些化合物对环氧合酶-1和环氧合酶-2 (COX-1/COX-2)表现出显着的抑制活性,具有显著的镇痛和抗炎活性,表明它们在药学化学中具有开发新的治疗剂的潜力(Abu‐Hashem 等人,2020)。

生物活性和治疗潜力

已经探索了与N-(苯并[d][1,3]二氧杂环-5-基)-3-((5-氟嘧啶-2-基)氧)哌啶-1-甲酰胺核心结构相关的衍生物的各种生物活性,包括抑制HIV-1整合酶,表明它们在抗病毒研究中的重要性。这些化合物在抑制HIV整合酶催化的链转移过程中显示出有希望的结果,证明了它们作为抗病毒剂的潜力,具有有利的药代动力学特性,可用于临床应用(Pace 等人,2007)。

抗菌评估

对与N-(苯并[d][1,3]二氧杂环-5-基)-3-((5-氟嘧啶-2-基)氧)哌啶-1-甲酰胺在结构上相关的取代的2-氨基苯并噻唑衍生物的研究表明,它们对耐药菌株具有抗菌功效,包括耐甲氧西林金黄色葡萄球菌(MRSA)。这些发现强调了这些化合物在解决抗菌剂耐药性和开发新的抗菌剂方面的潜力(Anuse 等人,2019)。

药物开发和药代动力学

对类似于N-(苯并[d][1,3]二氧杂环-5-基)-3-((5-氟嘧啶-2-基)氧)哌啶-1-甲酰胺的新型间变性淋巴瘤激酶抑制剂的药代动力学的研究,强调了了解代谢途径对于优化药物疗效和安全性的重要性。这些研究为癌症治疗剂的开发提供了基础知识,强调了该化合物在推进药理学研究中的作用(Teffera 等人,2013)。

作用机制

未来方向

The future directions for the study of this compound would depend on its intended use. If it’s being developed as a drug, future studies could focus on optimizing its structure to improve its efficacy and safety, investigating its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4/c18-11-7-19-16(20-8-11)26-13-2-1-5-22(9-13)17(23)21-12-3-4-14-15(6-12)25-10-24-14/h3-4,6-8,13H,1-2,5,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVOPONWLLCOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2541771.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2541772.png)

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541780.png)

![[6-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2541781.png)

![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)